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Introduction
IK-175 is a potent, orally bioavailable small molecule inhibitor of the Aryl Hydrocarbon Receptor

(AHR).[1][2][3][4][5][6] AHR is a ligand-activated transcription factor that plays a critical role in

regulating immune responses.[1][4][7] In the tumor microenvironment, the AHR pathway can be

activated by ligands such as kynurenine, an amino acid metabolite, leading to

immunosuppression and promoting tumor growth.[1][4][7] IK-175 is designed to block this

pathway, thereby restoring anti-tumor immunity.[5] Its high selectivity is a key attribute,

minimizing off-target effects and enhancing its therapeutic potential. This document provides a

detailed examination of the selectivity profile of IK-175 against a broad range of kinases and

other receptors.

Aryl Hydrocarbon Receptor (AHR) Signaling
Pathway
The AHR is a transcription factor that, upon binding to ligands like kynurenine, translocates

from the cytoplasm to the nucleus.[8] In the nucleus, it forms a heterodimer with the AHR

Nuclear Translocator (ARNT), which then binds to specific DNA sequences known as Dioxin

Response Elements (DREs). This binding initiates the transcription of target genes, including

those that modulate immune cell activity, such as CYP1A1, CYP1B1, and AHRR.[9] This
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signaling cascade can lead to an immunosuppressive tumor microenvironment.[4] IK-175 acts

as a selective AHR antagonist, effectively blocking this process.[6][7][9]
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Caption: AHR signaling pathway and the inhibitory action of IK-175.

Selectivity Profile of IK-175
A comprehensive assessment of the selectivity of IK-175 was conducted to evaluate its

potential for off-target activities. The molecule was screened against large panels of kinases,

receptors, and enzymes.

Kinase Selectivity
IK-175 demonstrated a highly selective profile with minimal interaction with a wide array of

kinases.[4] The compound was screened at a high concentration to identify potential off-target

kinase interactions.

Panel Type Number of Kinases
IK-175
Concentration

Result

Kinase Panel (Wild-

Type)
371 10 µmol/L

Showed limited to no

significant inhibitory

activity.[9]

Receptor and Enzyme Selectivity
To further characterize its specificity, IK-175 was evaluated against a broad panel of non-kinase

receptors, transporters, and enzymes. The results underscore its high selectivity for AHR.
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Panel/Assay Type Number of Targets
IK-175
Concentration

Result

Receptor & Enzyme

Panel
87 1 µmol/L

Showed limited

activity against the

targets in the panel.[9]

Pregnane X Receptor

(PXR) Agonist Assay
1

Concentration

Response

No agonistic activity

observed.[9]

Pregnane X Receptor

(PXR) Antagonist

Assay

1 > 3 µmol/L

Only minimal

inhibitory activity was

detected at

concentrations above

3 µmol/L.[9]

Experimental Protocols
The selectivity of IK-175 was established using standardized, industry-accepted screening

platforms and experimental designs.

Kinase and Receptor Screening Workflow
A tiered approach was utilized to characterize the selectivity profile of IK-175. An initial broad

screening at a high concentration was performed to identify any potential off-target interactions.

This was followed by more detailed concentration-response assays for specific targets of

interest, such as the structurally related PXR.
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Caption: Experimental workflow for IK-175 selectivity profiling.

Detailed Methodologies
Kinase Selectivity Screen: IK-175 was screened in duplicate at a concentration of 10 µmol/L

against the Reaction Bio Kinase Panel of 371 wild-type kinases.[9] For a subset of these

kinases, IC50 values were determined using 10-dose, 3-fold serial dilutions starting from a

10 µmol/L concentration.[9] All kinase reactions were carried out at an ATP concentration of

10 µmol/L.[9]

Receptor, Transporter, and Enzyme Selectivity Screen: The Eurofins Scientific Safety Screen

87 panel was used to assess the binding of IK-175 (at 1 µmol/L, tested in duplicate) to a

wide range of targets.[9] This screen included 74 binding assays and 13 enzyme assays.[9]

The results were presented as the percent inhibition compared to control conditions.[9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b15605260?utm_src=pdf-body-img
https://aacrjournals.org/mct/article/21/8/1261/707184/Discovery-and-Characterization-of-a-Novel-Aryl
https://aacrjournals.org/mct/article/21/8/1261/707184/Discovery-and-Characterization-of-a-Novel-Aryl
https://aacrjournals.org/mct/article/21/8/1261/707184/Discovery-and-Characterization-of-a-Novel-Aryl
https://aacrjournals.org/mct/article/21/8/1261/707184/Discovery-and-Characterization-of-a-Novel-Aryl
https://aacrjournals.org/mct/article/21/8/1261/707184/Discovery-and-Characterization-of-a-Novel-Aryl
https://aacrjournals.org/mct/article/21/8/1261/707184/Discovery-and-Characterization-of-a-Novel-Aryl
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605260?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PXR Functional Assays: The potential for agonist and antagonist activity of IK-175 against

the Pregnane X Receptor (PXR), a receptor structurally similar to AHR, was assessed in

concentration-response functional assays conducted by Eurofins Scientific.[9]

Conclusion
The comprehensive screening data robustly demonstrate that IK-175 is a highly selective

inhibitor of the Aryl Hydrocarbon Receptor.[8][9] It exhibits minimal inhibitory activity against a

broad panel of 371 kinases and 87 other receptors, transporters, and enzymes.[4][9] This high

degree of selectivity minimizes the potential for off-target effects, contributing to a favorable

safety profile and reinforcing its potential as a targeted immunotherapy for various cancers.[10]

[11]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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